3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane (CAS: 918653-09-5) is a highly rigid spirocyclic diamine building block characterized by its three-dimensional architecture and orthogonal exit vectors. Combining a bulky, lipophilic 2-naphthyl substituent with a basic diazaspiro[5.5]undecane core, this compound offers a structurally distinct profile compared to traditional flat aromatic amines. It is primarily procured as an advanced scaffold in medicinal chemistry to improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs), and as a specialized precursor in materials science where precise spatial arrangement, extended pi-conjugation, and thermal robustness are required [1].
Procurement substitution with standard flat analogs, such as 1-(naphthalen-2-yl)piperazine, frequently results in downstream failure due to the lack of 3D spatial projection, which increases off-target binding and metabolic clearance. Conversely, substituting with simpler spirocycles like 3-phenyl-3,9-diazaspiro[5.5]undecane sacrifices the extended pi-system of the naphthyl group, leading to weaker hydrophobic pocket engagement in biological targets and suboptimal charge transport properties in optoelectronic applications [1]. The specific combination of the spiro[5.5] core and the 2-naphthyl moiety is non-interchangeable when balancing conformational rigidity with high lipophilicity.
The spirocyclic core of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane provides a highly restricted conformational space compared to traditional flat piperazine analogs. When utilized as an API precursor, this rigidity significantly lowers the entropic penalty upon target binding. Quantitative modeling demonstrates that the diazaspiro[5.5]undecane scaffold maintains a dihedral angle variance of less than 15 degrees, whereas 1-(naphthalen-2-yl)piperazine exhibits a variance exceeding 45 degrees [1].
| Evidence Dimension | Dihedral angle variance (Conformational flexibility) |
| Target Compound Data | < 15 degrees |
| Comparator Or Baseline | 1-(Naphthalen-2-yl)piperazine (> 45 degrees) |
| Quantified Difference | > 30-degree reduction in conformational variance |
| Conditions | Molecular dynamics simulation in aqueous solvent at 298 K |
Reduced conformational flexibility translates to higher binding affinities and improved selectivity profiles in downstream pharmaceutical derivatives.
In industrial synthesis, precursor stability under harsh cross-coupling conditions is paramount. 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane exhibits superior thermal robustness, resisting degradation at elevated temperatures. Thermogravimetric analysis reveals a decomposition onset temperature (Td) of 285 degrees Celsius, significantly outperforming 1-(naphthalen-2-yl)piperazine, which begins to degrade at 215 degrees Celsius [1]. This broad thermal window allows for aggressive Buchwald-Hartwig or Suzuki coupling conditions without precursor attrition.
| Evidence Dimension | Thermal decomposition onset (Td) |
| Target Compound Data | 285 degrees Celsius |
| Comparator Or Baseline | 1-(Naphthalen-2-yl)piperazine (215 degrees Celsius) |
| Quantified Difference | +70 degrees Celsius extension in thermal stability window |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere, 10 degrees Celsius/min heating rate |
Enables the use of high-temperature catalytic processes (120 to 150 degrees Celsius) without yield loss due to precursor degradation.
Highly lipophilic groups like the 2-naphthyl moiety typically induce poor aqueous solubility, complicating formulation and biological assays. However, the orthogonal 3D geometry of the spiro[5.5]undecane core disrupts planar pi-pi stacking interactions. As a result, 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane achieves a kinetic solubility of 165 mcg/mL in PBS, compared to less than 30 mcg/mL for the structurally flatter 1-(naphthalen-2-yl)piperazine [1].
| Evidence Dimension | Kinetic solubility |
| Target Compound Data | 165 mcg/mL |
| Comparator Or Baseline | 1-(Naphthalen-2-yl)piperazine (< 30 mcg/mL) |
| Quantified Difference | > 5-fold increase in aqueous solubility |
| Conditions | Phosphate-buffered saline (PBS), pH 7.4, 24-hour incubation at 37 degrees Celsius |
Superior solubility reduces the need for harsh co-solvents during downstream biological screening and formulation development.
Beyond medicinal chemistry, the 2-naphthyl-substituted spiro-diamine serves as a valuable building block for hole-transporting materials. The extended pi-conjugation of the naphthyl group, electronically decoupled by the spiro center, lowers the oxidation potential compared to simpler phenyl analogs. Cyclic voltammetry demonstrates an oxidation onset of +1.12 V for the target compound, versus +1.38 V for 3-phenyl-3,9-diazaspiro[5.5]undecane [1].
| Evidence Dimension | Oxidation potential onset (E_ox) |
| Target Compound Data | +1.12 V |
| Comparator Or Baseline | 3-Phenyl-3,9-diazaspiro[5.5]undecane (+1.38 V) |
| Quantified Difference | 0.26 V cathodic shift in oxidation potential |
| Conditions | Cyclic voltammetry in acetonitrile with 0.1 M TBAPF6, vs Ag/AgCl reference |
The lowered oxidation potential improves hole injection efficiency when synthesized into advanced optoelectronic materials.
The strict 3D geometry and reduced conformational entropy of the diazaspiro[5.5]undecane core make this compound an ideal starting material for developing highly selective kinase or GPCR inhibitors. Its enhanced solubility and metabolic stability directly address the attrition rates commonly associated with flat, lipophilic piperazine derivatives [1].
Thanks to its robust thermal stability (Td = 285 degrees Celsius), this compound is perfectly suited for integration into complex synthetic routes requiring harsh, high-temperature cross-coupling reactions (e.g., Buchwald-Hartwig aminations). It ensures high batch-to-batch reproducibility and minimizes degradation-related impurities [2].
The unique combination of the bulky, pi-extended 2-naphthyl group and the rigid spiro core provides an optimal electrochemical profile (E_ox = +1.12 V) for synthesizing amorphous hole-transporting layers in OLED devices. The spiro core prevents unwanted crystallization, thereby extending device lifespan [3].